molecular formula C22H22O5 B2742893 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 864819-29-4

3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B2742893
CAS No.: 864819-29-4
M. Wt: 366.413
InChI Key: IRUYTNAKCJRVAS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one class. This compound features a chromen-2-one core with various substituents, including a 2,4-dimethoxyphenyl group, a methyl group, and a (2-methylallyl)oxy group. Its intricate structure and functional groups make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Pechmann condensation, where a phenol derivative reacts with a β-keto ester in the presence of an acid catalyst to form the chromen-2-one skeleton.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of methoxy groups makes it susceptible to oxidation, leading to the formation of quinones or other oxidized products.

  • Reduction: Reduction reactions can be performed to convert the chromen-2-one core to its corresponding dihydrochromen-2-one derivative.

  • Substitution: The methoxy and allyl groups can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Dihydrochromen-2-one derivatives.

  • Substitution: Substituted chromen-2-one derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to natural compounds can make it useful in drug discovery.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.

Industry: In the industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2,4-dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • Coumarin: A simpler analog with a similar core structure.

  • Chromone: A related compound with a different substitution pattern.

  • Flavonoids: Natural compounds with similar chromen-2-one structures.

Uniqueness: 3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one stands out due to its specific combination of substituents, which can impart unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.

Biological Activity

3-(2,4-Dimethoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one, a compound belonging to the class of chromen-2-one derivatives, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base like potassium carbonate. This is followed by alkylation with 2-methylallyl bromide under basic conditions to yield the final product.

Antioxidant Properties

Research indicates that compounds with a chromen-2-one structure exhibit significant antioxidant activity. The presence of the methoxy and allyl groups may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. In vitro studies have demonstrated that this compound can effectively reduce oxidative stress in cellular models.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways. This inhibition can lead to reduced inflammatory responses in various biological systems .

Anticancer Activity

Preliminary studies have suggested that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it may activate caspases and inhibit anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition :
    • The compound inhibits key enzymes involved in inflammation and cancer progression, including COX and AChE (acetylcholinesterase), which is crucial for maintaining acetylcholine levels in neurodegenerative diseases like Alzheimer's .
  • Cell Signaling Pathways :
    • It modulates various signaling pathways such as NF-kB and MAPK pathways, which are integral to inflammation and cancer cell survival .

Study on Antioxidant Activity

A study evaluated the antioxidant potential of several chromen-2-one derivatives, including our compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its effectiveness as an antioxidant agent.

Evaluation of Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities.

Anticancer Research

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates. Molecular assays indicated activation of caspase pathways as a mechanism for its anticancer effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compound HighModerateHigh
Coumarin Derivative A ModerateLowModerate
Coumarin Derivative B LowHighLow

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-14(3)21(22(23)27-20(17)11-16)18-9-6-15(24-4)10-19(18)25-5/h6-11H,1,12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUYTNAKCJRVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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